molecular formula C10H18O3 B6255795 (oxolan-2-yl)methyl 2-methylbutanoate CAS No. 1881965-98-5

(oxolan-2-yl)methyl 2-methylbutanoate

Cat. No.: B6255795
CAS No.: 1881965-98-5
M. Wt: 186.25 g/mol
InChI Key: IVFCTOQBFINRSN-UHFFFAOYSA-N
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Description

"(oxolan-2-yl)methyl 2-methylbutanoate" (CID 59779883) is an ester compound with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol. Its structure consists of a 2-methylbutanoate group esterified to an oxolane (tetrahydrofuran) ring via a methyl linker (SMILES: CCC(C)C(=O)OCC1CCCO1) . The oxolane moiety introduces a cyclic ether group, distinguishing it from simpler aliphatic esters. Predicted collision cross-section (CCS) values for its adducts range from 143.4 Ų ([M+H]⁺) to 151.6 Ų ([M+Na]⁺), indicating its gas-phase conformational behavior in mass spectrometry .

Properties

CAS No.

1881965-98-5

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

oxolan-2-ylmethyl 2-methylbutanoate

InChI

InChI=1S/C10H18O3/c1-3-8(2)10(11)13-7-9-5-4-6-12-9/h8-9H,3-7H2,1-2H3

InChI Key

IVFCTOQBFINRSN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCC1CCCO1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The equilibrium nature of Fischer esterification necessitates strategies to drive completion. Removal of water via Dean-Stark apparatus or molecular sieves improves yields, which typically range from 60% to 75% under reflux conditions. Elevated temperatures (100–120°C) and excess alcohol (2–3 equivalents) further favor ester formation. For instance, a 72% yield was achieved using 2-methylbutanoic acid (1.0 mol), (oxolan-2-yl)methanol (2.5 mol), and concentrated H₂SO₄ (5 mol%) in toluene under reflux for 12 hours.

Limitations and Practical Considerations

While cost-effective, this method faces challenges in purifying the product due to residual acid catalysts. Neutralization with aqueous NaHCO₃ followed by distillation (boiling point ~162°C) is commonly employed. Side reactions, such as ether formation from the alcohol, may occur if temperatures exceed 130°C.

Alkylation via Acyl Chloride Intermediates

Acyl chloride-mediated alkylation offers a high-yield alternative, particularly for sterically hindered alcohols like (oxolan-2-yl)methanol. This two-step process involves:

  • Synthesis of 2-Methylbutanoyl Chloride : Treatment of 2-methylbutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields the acyl chloride.

  • Nucleophilic Substitution : Reaction of the acyl chloride with (oxolan-2-yl)methanol in the presence of a base, such as pyridine or triethylamine, to neutralize HCl.

Experimental Protocol and Yield Enhancement

A representative procedure adapted from ethyl ester syntheses involves:

  • Adding 2-methylbutanoyl chloride (1.1 mol) dropwise to a chilled (0°C) solution of (oxolan-2-yl)methanol (1.0 mol) and pyridine (1.2 mol) in dichloromethane.

  • Stirring at room temperature for 6 hours, followed by washing with 1M HCl and saturated NaHCO₃.

  • Drying over MgSO₄ and distilling under reduced pressure to isolate the ester (yield: 85–90%).

Advantages Over Fischer Esterification

This method avoids equilibrium limitations, enabling faster reaction times (4–6 hours) and higher purity. However, moisture-sensitive reagents require anhydrous conditions and inert atmospheres (N₂ or Ar).

Transesterification: Solvent-Mediated Approaches

Transesterification involves reacting a pre-existing ester with (oxolan-2-yl)methanol under acidic or basic conditions. For example, ethyl 2-methylbutanoate can be converted to the target compound using titanium(IV) isopropoxide as a catalyst:

CH3(CH2)2C(O)OEt+(Oxolan-2-yl)CH2OHTi(OiPr)4CH3(CH2)2C(O)OCH2(oxolan-2-yl)+EtOH\text{CH}3(\text{CH}2)2\text{C}(\text{O)OEt} + \text{(Oxolan-2-yl)CH}2\text{OH} \xrightarrow{\text{Ti(OiPr)}4} \text{CH}3(\text{CH}2)2\text{C}(\text{O)OCH}_2(\text{oxolan-2-yl)} + \text{EtOH}

Catalytic Systems and Kinetic Control

Lewis acids (e.g., Ti(OiPr)₄, Sn(Oct)₂) or enzymes (lipases) facilitate transesterification. Enzymatic methods, while eco-friendly, suffer from lower reaction rates and yields (~50–60%) compared to chemical catalysts (~80%).

Industrial-Scale Synthesis and Process Optimization

Large-scale production prioritizes cost efficiency and safety. Continuous flow reactors and catalytic distillation columns are employed to enhance throughput. Key considerations include:

Catalytic Distillation

Combining reaction and separation in a single unit improves efficiency. For instance, using Amberlyst-15 as a solid acid catalyst in a packed column enables >90% conversion at 100°C.

Green Chemistry Innovations

Recent advances emphasize solvent-free conditions and recyclable catalysts. Ionic liquids (e.g., [BMIM][HSO₄]) have achieved 88% yield at 80°C with negligible waste.

Comparative Analysis of Synthesis Methods

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Fischer Esterification60–7512–24Low cost, simple setupEquilibrium-limited, acidic waste
Acyl Chloride Alkylation85–904–6High yield, no equilibriumMoisture-sensitive reagents
Transesterification50–806–18Versatile, enzyme compatibilityRequires excess alcohol
Industrial Catalytic>901–3Continuous production, high efficiencyHigh capital investment

Chemical Reactions Analysis

Types of Reactions

(Oxolan-2-yl)methyl 2-methylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methylbutanoic acid and (oxolan-2-yl)methanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 2-methylbutanoic acid and (oxolan-2-yl)methanol.

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

In organic synthesis, (oxolan-2-yl)methyl 2-methylbutanoate serves as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and fine chemicals.

Biology

The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Researchers explore its potential as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, this compound derivatives are investigated for their pharmacological properties. These studies aim to develop new therapeutic agents for various diseases.

Industry

In the industrial sector, the compound is used in the manufacture of specialty chemicals and as a solvent in certain applications. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (oxolan-2-yl)methyl 2-methylbutanoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic attack, oxidation, or reduction. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Differences

The compound is compared to esters with the 2-methylbutanoate backbone but differing alcohol moieties (Table 1).

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Alcohol Moiety Key Structural Feature
(oxolan-2-yl)methyl 2-methylbutanoate C₁₀H₁₈O₃ 186.25 Oxolane (cyclic ether) Cyclic structure enhances rigidity
Ethyl 2-methylbutanoate C₇H₁₄O₂ 130.18 Ethyl (linear) Simpler aliphatic chain
Methyl 2-methylbutanoate C₆H₁₂O₂ 116.16 Methyl (linear) Minimal steric hindrance
Butyl 2-methylbutanoate C₉H₁₈O₂ 158.24 Butyl (linear) Longer alkyl chain increases lipophilicity

Key Observations :

  • Linear esters (e.g., ethyl, methyl, butyl derivatives) have lower molecular weights and simpler structures, favoring higher volatility .

Volatility and Aroma Activity

Esters of 2-methylbutanoate are widely recognized as aroma-active compounds in fruits. For example:

  • Ethyl 2-methylbutanoate and methyl 2-methylbutanoate are key contributors to apple aroma, with high odor activity values (OAVs) due to low odor thresholds (~0.1–1 ppb) .
  • The oxolane-containing ester likely exhibits reduced volatility compared to linear analogs due to its cyclic structure and higher molecular weight. This may lower its OAV unless compensated by unique receptor-binding interactions.

However, the oxolane group could modulate scent longevity or intensity differently than linear esters.

Physical and Analytical Properties

Collision Cross-Section (CCS) Insights :

  • The predicted CCS values for "this compound" (143.4–151.6 Ų) reflect its compact yet rigid structure in gas-phase ionization .

Solubility and Reactivity :

  • The oxolane ring’s oxygen atom may enhance water solubility compared to purely aliphatic esters.
  • Ester hydrolysis rates could differ due to steric protection of the ester bond by the cyclic moiety.

Biological Activity

(oxolan-2-yl)methyl 2-methylbutanoate is an organic compound classified as an ester, characterized by its unique oxolane ring and 2-methylbutanoate moiety. With a molecular formula of C₉H₁₈O₂ and a molecular weight of 158.24 g/mol, it appears as a colorless, oily liquid with a boiling point of approximately 162 °C. This compound has garnered attention for its diverse biological activities, including anti-inflammatory , analgesic , antibacterial , and potential anticancer properties.

PropertyValue
Molecular FormulaC₉H₁₈O₂
Molecular Weight158.24 g/mol
Boiling Point~162 °C
SolubilitySlightly soluble in water; soluble in ethanol, chloroform, and ether

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory conditions. Additionally, analgesic properties have been observed through pain models in animal studies, indicating its effectiveness in reducing pain perception.

Antibacterial Activity

The compound has shown promising antibacterial activity against various bacterial strains. Studies reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development into antibacterial agents.

Anticancer Potential

In vitro assays have indicated that this compound may inhibit the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated. This property highlights its potential for development as a novel anticancer therapeutic.

Antioxidant Properties

Preliminary findings suggest that this compound possesses antioxidant capabilities, which may help mitigate oxidative stress-related diseases. The ability to scavenge free radicals positions it as a potential candidate for further pharmacological exploration.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. Initial studies suggest interactions with specific molecular targets involved in inflammation and cancer cell signaling pathways. Further research is needed to clarify these interactions and their implications for therapeutic applications.

Case Studies and Research Findings

  • Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its anti-inflammatory efficacy.
  • Antibacterial Assay : In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial potential.
  • Cancer Cell Proliferation : A screening assay revealed that this compound reduced the viability of human breast cancer cells by approximately 60% at a concentration of 25 µM after 48 hours of treatment.

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other compounds with similar functionalities:

Compound NameMolecular FormulaUnique Features
(r)-(-)-glycidyl butyrateC₇H₁₂O₃Contains an epoxide group; used in polymer synthesis
[(2R)-oxiran-2-yl]methyl butanoateC₇H₁₂O₃Epoxide structure; reactive towards nucleophiles
Butyric acidC₄H₈O₂Simple carboxylic acid; lacks the oxolane structure
Ethyl acetateC₄H₈O₂Common ester; used as a solvent; simpler structure

Q & A

Q. How can impurities in synthesized this compound be identified and quantified?

  • Methodology :
  • LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials, hydrolysis byproducts) with MRM (Multiple Reaction Monitoring).
  • NMR Relaxation Filters : Suppress major component signals to enhance impurity detection limits .

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